molecular formula C30H35NO3 B1196478 Ormeloxifene CAS No. 51423-20-2

Ormeloxifene

Katalognummer B1196478
CAS-Nummer: 51423-20-2
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: XZEUAXYWNKYKPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ormeloxifene is a selective estrogen receptor modulator (SERM) used as a non-hormonal, non-steroidal oral contraceptive . It has been marketed in India since the 1990s and was later introduced for the treatment of dysfunctional uterine bleeding . Ormeloxifene has both estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast .


Synthesis Analysis

The commercial ormeloxifene hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d- and l-) and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers (d- and l-). The free bases of respective enantiomers were liberated by alkaline hydrolysis and further converted to their hydrochlorides .


Molecular Structure Analysis

Ormeloxifene has a molecular formula of C30H35NO3 and an average mass of 457.614 Da . Its structure includes a 7-methoxy-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidino-ethoxy)-phenyl] chroman hydrochloride .


Chemical Reactions Analysis

Ormeloxifene is quickly metabolized by the liver. In vivo studies suggest that the active metabolite of this drug is 7-desmethylated ormeloxifene . Ormeloxifene is excreted from the body primarily via feces .


Physical And Chemical Properties Analysis

Ormeloxifene has a density of 1.1±0.1 g/cm3, a boiling point of 556.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.8±3.0 kJ/mol and a flash point of 145.6±27.3 °C .

Wissenschaftliche Forschungsanwendungen

  • Breast, Head and Neck, and Chronic Myeloid Leukemia Cancer Treatment : Ormeloxifene demonstrates potent anti-cancer activities in these cancers. It is well-tolerated and exhibits no significant toxicity, even with chronic administration (Gara, Sundram, Chauhan, & Jaggi, 2013).

  • Prostate Cancer Treatment : It inhibits the epithelial-to-mesenchymal transition (EMT) process in prostate cancer, thereby reducing tumorigenic, migratory, and invasive potential. This shows its potential as an anti-cancer drug for advanced stage metastatic prostate cancer (Hafeez et al., 2017).

  • Pancreatic Cancer Treatment : Nanoformulations of ormeloxifene have shown superior anticancer effects in pancreatic cancer cells, suggesting a novel therapeutic modality for cancer treatment (Chauhan et al., 2020).

  • Ovarian Cancer Treatment : Ormeloxifene effectively inhibits the growth of cisplatin-resistant ovarian cancer cells, indicating its potential as a treatment option (Maher et al., 2015).

  • Cervical Cancer Treatment : It has shown anti-cancerous properties in cervical cancer by arresting cell cycle and inducing apoptosis. Ormeloxifene also repressed HPV oncoproteins, suggesting an alternative therapeutic modality for cervical cancer (Chauhan et al., 2019).

  • Chronic Myeloid Leukemia Treatment : Ormeloxifene induces apoptosis and arrests cell growth in leukemia cells, particularly in K562 cells. It acts via phosphorylation of ERK and arrests cells in the G0–G1 phase, indicating its utility in chronic myeloid leukemia therapy (Pal et al., 2011).

  • Head and Neck Cancer Treatment : Ormeloxifene inhibits cell proliferation in head and neck squamous cell carcinoma (HNSCC) cells, indicating its potential as a therapeutic strategy against HNSCC (Srivastava et al., 2011).

Zukünftige Richtungen

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells . It has been suggested that it may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids . Therefore, ormeloxifene is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

Eigenschaften

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860460
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ormeloxifene

CAS RN

51423-20-2
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene
Reactant of Route 3
Ormeloxifene
Reactant of Route 4
Reactant of Route 4
Ormeloxifene
Reactant of Route 5
Ormeloxifene
Reactant of Route 6
Reactant of Route 6
Ormeloxifene

Citations

For This Compound
1,130
Citations
R Kumar Gara, V Sundram… - Current medicinal …, 2013 - ingentaconnect.com
… Recently, ormeloxifene has also … , ormeloxifene can be developed as a potent therapeutic anti-cancer agent [1, 4-9]. This review summarizes recent findings on the role of ormeloxifene …
Number of citations: 37 www.ingentaconnect.com
T Pati, K Chanania, S Marandi, J Hansa - Journal of Mid-life Health, 2017 - ncbi.nlm.nih.gov
… ormeloxifene is trans-7-methoxy-2, 2-dimethyl-3-phenyl-4 (4-(2-pyrrolidinoethoxy) phenyl (-chromanhydrochloride).[9] Ormeloxifene … study is that the ormeloxifene will effectively reduce …
Number of citations: 12 www.ncbi.nlm.nih.gov
A Kriplani, V Kulshrestha… - Journal of Obstetrics and …, 2009 - Wiley Online Library
Objective: To assess the efficacy and safety of ormeloxifene (centchroman) in the medical management of menorrhagia. Methods: Forty‐two women with menorrhagia were recruited for …
Number of citations: 62 obgyn.onlinelibrary.wiley.com
S Khan, MC Ebeling, N Chauhan, PA Thompson… - Cancer research, 2015 - AACR
… Xenograft tumors treated with ormeloxifene in combination with gemcitabine restored … ormeloxifene treatment alone or in combination with gemcitabine. We propose that ormeloxifene …
Number of citations: 78 aacrjournals.org
BB Hafeez, A Ganju, M Sikander, VK Kashyap… - Molecular cancer …, 2017 - AACR
… Ormeloxifene is a clinically approved selective estrogen receptor … of ormeloxifene on prostate cancer and elucidate a novel molecular mechanism of its anticancer activity. Ormeloxifene …
Number of citations: 51 aacrjournals.org
S Kumar, R Rai, GG Agarwal, V Dwivedi… - Natl Med J …, 2013 - surgeoninlucknow.com
… We studied the efficacy of ormeloxifene in women with pain and … drug ormeloxifene group and 76 in the placebo group (Fig. 1). The mean (SD) age of those enrolled in the ormeloxifene …
Number of citations: 36 surgeoninlucknow.com
N Chauhan, DM Maher, BB Hafeez… - International journal …, 2019 - Taylor & Francis
… Citation25,Citation54 Therefore, in this study, we focused on a PLGA-based ormeloxifene nanoformulation for tissue-specific delivery of the drug in cervical cancer. Ormeloxifene is an …
Number of citations: 17 www.tandfonline.com
DM Maher, S Khan, JL Nordquist, MC Ebeling… - Cancer letters, 2015 - Elsevier
… responded to the ormeloxifene therapy and the response to ormeloxifene treatment was more … This study shows the potential of ormeloxifene as a therapeutic agent for ovarian cancer. …
Number of citations: 28 www.sciencedirect.com
S Khan, N Chauhan, MM Yallapu, MC Ebeling… - Biomaterials, 2015 - Elsevier
… Interestingly, ormeloxifene induces significant tumor growth … All these studies indicate that ormeloxifene is an excellent … This complexity suggests that an efficient delivery of ormeloxifene …
Number of citations: 49 www.sciencedirect.com
A Makker, I Tandon, MM Goel, M Singh, MM Singh - Fertility and sterility, 2009 - Elsevier
… in women using ormeloxifene, suggesting that ormeloxifene-… was observed in women using ormeloxifene indicates that the … action of ormeloxifene, and that ormeloxifene appears to …
Number of citations: 61 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.